molecular formula C19H16F3N3O3 B2776809 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 1021071-73-7

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2776809
CAS No.: 1021071-73-7
M. Wt: 391.35
InChI Key: WVKKYMWRJLKHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown that compounds bearing a furan-2-yl group can be utilized to synthesize a wide range of heterocyclic systems, which are of significant interest due to their synthetic and biological importance. For instance, compounds with a furan-2-yl group have been converted into various heterocyclic systems, including pyridazinones, oxadiazoles, and triazoles, demonstrating the versatility of these compounds in heterocyclic chemistry. These processes often involve the transformation of furanones into other heterocyclic systems, highlighting the role of the furan-2-yl group in facilitating such conversions.

Antiviral and Antimicrobial Activity

Several studies have explored the antiviral and antimicrobial activities of heterocyclic compounds derived from furan-2-yl-based substrates. For example, compounds synthesized from furanones bearing a pyrazolyl group have shown promising antiviral activities against viruses like HAV and HSV-1. Additionally, indolyl-substituted furanones and their derivatives have been examined for their antimicrobial activities against various bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents.

Synthetic Methodologies and Chemical Reactions

The literature also documents various synthetic methodologies involving the use of furan-2-yl-based compounds. These methodologies include the directed lithiation and palladium-catalyzed coupling for the synthesis of substituted furans, showcasing the chemical reactivity and applicability of furan-2-yl groups in complex synthetic processes. Furthermore, the synthesis of energetic materials, such as 3,4-di(nitramino)furazan, from furan-2-yl-based precursors highlights the potential application of these compounds in the field of materials science, particularly in the development of high-energy materials.

Structural and Mechanistic Insights

Research into the conversion of furan-2-yl-bearing compounds into other heterocycles provides valuable insights into the mechanisms underlying these transformations. Studies involving the cyclization and functionalization of furan-2-yl compounds contribute to a deeper understanding of the chemical properties and reactivity patterns of these molecules, facilitating the development of novel synthetic strategies and compounds with desired properties.

  • Conversion of some 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems with a study of their antiviral activity (A. Hashem et al., 2007).
  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds (I. Ilhan et al., 2005).
  • Ring transformation and antimicrobial activity of indolyl-substituted 2(3H)-furanones (Wael S. I. Abou-Elmagd et al., 2015).
  • Synthesis of 3-substituted furans by directed lithiation and palladium catalysed coupling (D. Ennis et al., 1990).
  • Taming of 3,4-Di(nitramino)furazan (Yongxing Tang et al., 2015).

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)13-4-1-5-14(12-13)23-17(26)7-2-10-25-18(27)9-8-15(24-25)16-6-3-11-28-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKKYMWRJLKHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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